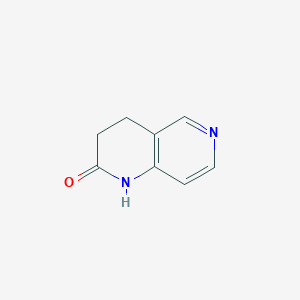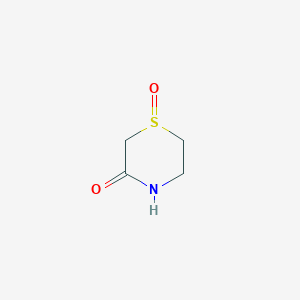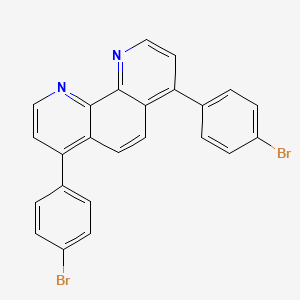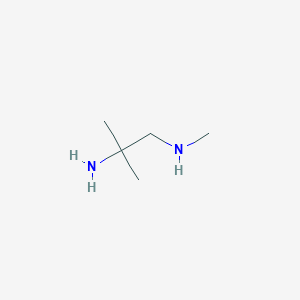
3,4-Dihydro-1,6-naphthyridin-2(1H)-one
説明
3,4-Dihydro-1,6-naphthyridin-2(1H)-one (3,4-DHN) is a heterocyclic aromatic organic compound belonging to the naphthyridinone family of pharmaceuticals. It has been studied extensively in both organic and medicinal chemistry, and has been the subject of numerous research studies. 3,4-DHN has been used in a variety of applications, including the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological effects.
科学的研究の応用
Synthesis and Biomedical Applications
3,4-Dihydro-1,6-naphthyridin-2(1H)-one, a member of the 1,6-naphthyridines family, is notable for its role in providing ligands for various receptors in the body. This compound is part of a larger subfamily encompassing over 17,000 structures, primarily covered in patents, indicating its significance in pharmaceutical research. The diversity of substituents and the synthetic methods employed for its creation, along with its biomedical applications, are key areas of interest (Oliveras et al., 2021).
Role in Kinase Inhibition
The 1,6-naphthyridine motif, when substituted appropriately, exhibits various bioactivities. For instance, the 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one variant has been identified as a new class of c-Met kinase inhibitor. This is crucial for understanding the molecular basis of certain diseases and developing targeted therapies (Wang et al., 2013).
Synthesis Techniques
Novel synthetic routes for creating variants of this compound have been reported. These include methods like cross-coupling and SNAr reactions, indicating the compound’s versatility and adaptability in chemical synthesis (Dembélé et al., 2018).
Structural Characterization
The structural characterization of specific derivatives of this compound, such as those displaying antiproliferative activity against breast cancer cell lines, has been a focus of research. This emphasizes its potential in the development of new anticancer drugs (Guillon et al., 2017).
Inverse Electron-Demand Diels–Alder Reactions
The synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions showcases an innovative approach tocreate these compounds. This technique offers an efficient route, highlighting the compound's potential for diverse chemical applications (Fadel et al., 2014).
Anti-inflammatory and Anti-oxidant Efficacies
The anti-inflammatory and antioxidant properties of certain 1,6-naphthyridines have been demonstrated in vitro. For example, specific synthesized compounds showed excellent anti-inflammatory activity and noticeable DPPH scavenging activity. This suggests potential therapeutic applications for these compounds (Lavanya et al., 2015).
Novel Methodologies for Synthesis
Research has also focused on developing new methodologies for synthesizing dihydronaphthyridinones, further expanding the potential applications of these compounds in various scientific fields (Murray et al., 2023).
Eco-Friendly Synthesis Approaches
The pursuit of more environmentally friendly synthesis methods for 1,6-naphthyridines, like catalyst-free processes in aqueous media, reflects the growing trend towards sustainable chemistry. These methods avoid the use of expensive catalysts and toxic solvents, making them more eco-friendly (Mukhopadhyay et al., 2011).
Conventional vs. Microwave Irradiation Synthesis
Comparative studies of conventional and microwave irradiation methods for synthesizing 1,6-naphthyridines highlight the ongoing innovations in chemical synthesis techniques. This research could lead to more efficient and scalable production methods (Heber & Stoyanov, 2000).
特性
IUPAC Name |
3,4-dihydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPUJWLQGMDXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596791 | |
| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14757-41-6 | |
| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

